molecular formula C18H18ClNO2 B5874247 N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide

N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B5874247
M. Wt: 315.8 g/mol
InChI Key: CZRWLYAWCYUAHB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and a 2,4-dimethylphenyl group attached to a 4-oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethylphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-oxobutanamide
  • N-(2,4-dimethylphenyl)-4-oxobutanamide
  • N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide

Uniqueness

N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide is unique due to the presence of both 4-chlorophenyl and 2,4-dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-12-3-8-16(13(2)11-12)17(21)9-10-18(22)20-15-6-4-14(19)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWLYAWCYUAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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